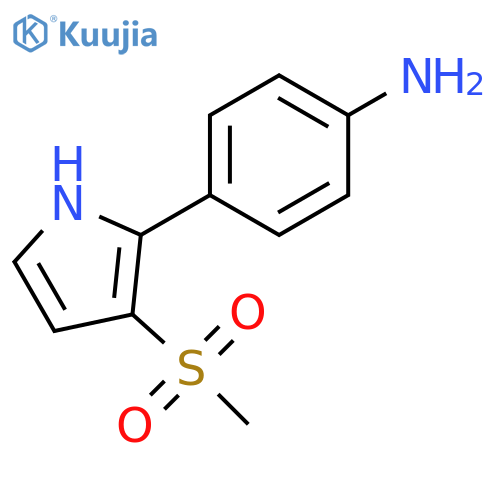

Cas no 1708178-96-4 (4-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine)

4-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine 化学的及び物理的性質

名前と識別子

-

- 4-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine

- Benzenamine, 4-[3-(methylsulfonyl)-1H-pyrrol-2-yl]-

-

- インチ: 1S/C11H12N2O2S/c1-16(14,15)10-6-7-13-11(10)8-2-4-9(12)5-3-8/h2-7,13H,12H2,1H3

- InChIKey: VNLJBTHUWVXDKZ-UHFFFAOYSA-N

- ほほえんだ: C1(N)=CC=C(C2=C(S(C)(=O)=O)C=CN2)C=C1

4-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM509739-1g |

4-(3-(Methylsulfonyl)-1H-pyrrol-2-yl)aniline |

1708178-96-4 | 97% | 1g |

$*** | 2023-03-30 |

4-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine 関連文献

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197

-

4. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819

-

Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603

4-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamineに関する追加情報

Professional Introduction to 4-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine (CAS No. 1708178-96-4)

4-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1708178-96-4, has garnered attention due to its potential applications in various biomedical and drug development initiatives. The molecular structure of this compound incorporates a pyrrole ring substituted with a methanesulfonyl group and an amine moiety linked to a phenyl ring, which contributes to its distinctive chemical behavior and reactivity.

The synthesis and characterization of 4-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine involve meticulous attention to detail, ensuring that the final product meets the stringent requirements of modern pharmaceutical standards. The presence of the 3-Methanesulfonyl-1H-pyrrol-2-yl group in the molecule is particularly noteworthy, as it introduces a high degree of polarity and potential for interaction with biological targets. This feature makes the compound a valuable candidate for further investigation in the development of novel therapeutic agents.

In recent years, there has been a growing interest in exploring the pharmacological properties of heterocyclic compounds, particularly those incorporating pyrrole derivatives. The amine functionality in 4-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine not only enhances its solubility but also allows for various chemical modifications that can fine-tune its biological activity. These modifications are crucial for optimizing the compound's efficacy and minimizing potential side effects, which are essential considerations in drug development.

Current research in the field has highlighted the potential of 4-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine as a lead compound for the development of new drugs targeting neurological disorders. Studies have demonstrated that similar pyrrole-based compounds can interact with specific receptors and enzymes involved in neurodegenerative diseases, suggesting that this compound may have comparable effects. Further investigation into its mechanism of action could pave the way for innovative treatments for conditions such as Alzheimer's disease and Parkinson's disease.

The structural versatility of 4-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine also makes it an attractive scaffold for medicinal chemists. By leveraging computational chemistry techniques, researchers can predict how different structural modifications will affect the compound's biological activity. This approach allows for rapid screening of potential drug candidates, significantly reducing the time and resources required for drug discovery. The integration of machine learning algorithms has further enhanced these capabilities, enabling more accurate predictions of molecular interactions.

In addition to its potential in neurological applications, 4-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine has shown promise in other therapeutic areas. Its ability to modulate inflammatory pathways has been explored in preclinical studies, indicating that it may have anti-inflammatory properties. This is particularly relevant given the increasing recognition of inflammation as a contributing factor in various chronic diseases, including cardiovascular disorders and autoimmune conditions.

The synthesis of 4-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that the final product is suitable for further biological testing. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex molecular framework of this compound.

The pharmacokinetic properties of 4-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine are also under investigation to better understand how it behaves within living systems. Studies focusing on its absorption, distribution, metabolism, and excretion (ADME) profiles are critical for determining its bioavailability and potential toxicity. These studies provide essential data for optimizing dosing regimens and ensuring patient safety during clinical trials.

Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the development of novel compounds like 4-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine. By combining expertise from chemistry, biology, and pharmacology, researchers can address complex challenges in drug discovery more effectively. Open science initiatives have also facilitated knowledge sharing, enabling faster dissemination of research findings and fostering innovation across the scientific community.

The future prospects for 4-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine are promising, with ongoing research aimed at uncovering new therapeutic applications. As our understanding of biological systems continues to evolve, so too will our ability to design molecules that interact with specific targets with high precision. This compound represents a testament to the power of interdisciplinary research in advancing human health through chemical innovation.

1708178-96-4 (4-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine) 関連製品

- 1220033-61-3(5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine)

- 2137649-04-6(5-(1-Bromoethyl)-4-tert-butyl-1,2,3-thiadiazole)

- 1803900-38-0(2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole)

- 478043-45-7(4-[(4-Chlorophenyl)imino]-2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1-dione)

- 951887-64-2(8-Chloro-8-nonenenitrile)

- 2138555-45-8(2-(1-acetyl-3-hydroxypiperidin-3-yl)acetohydrazide hydrochloride)

- 1270334-51-4(3-amino-3-(2-bromopyridin-3-yl)propanoic acid)

- 1519538-23-8(Ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate)

- 877868-68-3((E)-2-(2-FLUOROPHENYL)ETHENYLBORONIC ACID)

- 2229018-62-4(4-3-(methylsulfanyl)phenyloxane-2,6-dione)